Cas no 1996308-82-7 ({1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

1-(2-Fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a fluorinated and iodinated triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 1,2,3-triazole core with a 2-fluoro-4-iodophenyl substituent, offering unique reactivity for further functionalization. The presence of both fluorine and iodine enhances its utility in cross-coupling reactions, while the methylamine moiety provides a handle for derivatization. This compound may serve as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of targeted therapeutics. Its well-defined structure and functional group compatibility make it suitable for exploratory studies in drug discovery and chemical biology.
{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
1996308-82-7 structure
商品名:{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS番号:1996308-82-7
MF:C10H10FIN4
メガワット:332.116076946259
CID:5883158
PubChem ID:165478155

{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • {1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • {[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 1996308-82-7
    • EN300-1074616
    • インチ: 1S/C10H10FIN4/c1-13-5-8-6-16(15-14-8)10-3-2-7(12)4-9(10)11/h2-4,6,13H,5H2,1H3
    • InChIKey: CJFJVPBRTCLOFL-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=C(C=1)F)N1C=C(CNC)N=N1

計算された属性

  • せいみつぶんしりょう: 331.99342g/mol
  • どういたいしつりょう: 331.99342g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 42.7Ų

{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1074616-2.5g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1074616-10.0g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7
10g
$3131.0 2023-06-10
Enamine
EN300-1074616-0.05g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1074616-0.25g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1074616-5.0g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7
5g
$2110.0 2023-06-10
Enamine
EN300-1074616-1g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
1g
$914.0 2023-10-28
Enamine
EN300-1074616-0.1g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1074616-1.0g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7
1g
$728.0 2023-06-10
Enamine
EN300-1074616-0.5g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1074616-5g
{[1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
1996308-82-7 95%
5g
$2650.0 2023-10-28

{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献

{1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報

Introduction to {1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine

The compound {1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, with CAS No. 1996308-82-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a 1,2,3-triazole ring system and a methylamine substituent. The presence of fluorine and iodine atoms in the aromatic ring further enhances its chemical versatility and potential for applications in drug discovery and advanced materials.

Recent studies have highlighted the importance of 1,2,3-triazole-containing compounds in the development of novel therapeutics. The triazole ring is known for its stability and ability to form strong hydrogen bonds, making it an ideal scaffold for drug molecules. In particular, the substitution pattern of this compound—fluorine at the 2-position and iodine at the 4-position of the phenyl ring—contributes to its unique electronic properties and bioavailability. These features make it a promising candidate for use in targeted drug delivery systems and as a building block for more complex molecular architectures.

The synthesis of {1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have employed various methodologies, including click chemistry and transition-metal-catalyzed reactions, to efficiently construct this molecule. The use of palladium catalysts has been particularly effective in facilitating the formation of the triazole ring while maintaining high yields and purity.

One of the most exciting developments in this area is the application of this compound in the field of radiopharmaceuticals. The iodine atom in the aromatic ring can be easily replaced with radioactive isotopes such as iodine-131 or iodine-124, enabling its use in diagnostic imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This capability has opened new avenues for early disease detection and personalized treatment strategies.

Furthermore, the methylamine group attached to the triazole ring provides additional functionalization opportunities. This group can act as a nucleophile or undergo further reactions to introduce other bioactive moieties. For instance, researchers have explored its potential as a precursor for peptide-based drugs or as a component in polymerizable systems for tissue engineering applications.

In terms of pharmacokinetics, this compound exhibits favorable properties that make it suitable for systemic administration. Its lipophilicity is balanced by the presence of polar groups like the triazole ring and amino group, which enhance its solubility in both aqueous and organic solvents. Preclinical studies have demonstrated moderate absorption rates and acceptable metabolic stability, suggesting that it could be developed into an orally active drug.

Looking ahead, there is significant interest in exploring the biological activity of {1-(2-fluoro-4-iodophenyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine across various therapeutic areas. Ongoing research includes investigations into its anti-inflammatory properties, potential as an anticancer agent due to its ability to inhibit specific kinase pathways, and use as a neuroprotective agent in models of neurodegenerative diseases.

In conclusion, {1-(2-fluoro-4-iodophenyl)-1H-* triazole-* methyl}(* methyl)* amine stands out as a versatile molecule with immense potential across multiple scientific disciplines. Its unique structure combined with cutting-edge synthetic methods positions it as a key player in future advancements in medicinal chemistry and beyond.

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